molecular formula C12H13NO4 B12111206 Dimethyl 2-(Phenylamino)-2-butenedioate

Dimethyl 2-(Phenylamino)-2-butenedioate

Cat. No.: B12111206
M. Wt: 235.24 g/mol
InChI Key: LCHIHUQAZKSJRB-CSKARUKUSA-N
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Description

Dimethyl 2-(Phenylamino)-2-butenedioate (molecular formula: C₁₂H₁₃NO₄) is a maleic acid derivative in which the double-bond hydrogens are replaced by a phenylamino group and two methoxycarbonyl groups. This structural configuration endows the compound with unique reactivity and biological activity. It is synthesized via the reaction of maleic anhydride with aniline under reflux conditions, followed by esterification with methanol . Industrial production employs continuous flow reactors and eco-friendly catalysts to optimize yield and purity . Its chemical versatility arises from the phenylamino group (enabling hydrogen bonding and π-π interactions) and the electron-deficient maleate double bond, which participates in oxidation, reduction, and substitution reactions .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

dimethyl (E)-2-anilinobut-2-enedioate

InChI

InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8+

InChI Key

LCHIHUQAZKSJRB-CSKARUKUSA-N

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=CC=C1

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(phenylamino)maleate can be synthesized through the reaction of maleic anhydride with aniline in the presence of a suitable catalyst, followed by esterification with methanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of dimethyl 2-(phenylamino)maleate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(phenylamino)maleate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Dimethyl 2-(phenylamino)maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(phenylamino)maleate involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the double bond in the maleate moiety can undergo various chemical transformations, contributing to the compound’s versatility in different reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Properties/Applications
Dimethyl 2-(Phenylamino)-2-butenedioate C₁₂H₁₃NO₄ Phenylamino, methoxycarbonyl High reactivity via π-π interactions; anticancer, antioxidant activity
Dimethyl maleate C₆H₈O₄ Two methoxycarbonyl groups Simpler structure; used as plasticizer, lacks bioactivity
Dimethyl fumarate C₆H₈O₄ Trans-configured methoxycarbonyl FDA-approved for multiple sclerosis; anti-inflammatory
Phenylmaleic anhydride C₁₀H₇NO₃ Phenyl group, anhydride Precursor for polymers; no ester groups
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate C₁₄H₁₅NO₅ 2-Methoxyphenylamino, dimethyl Enhanced lipophilicity; altered biological activity

Reactivity and Chemical Behavior

  • Oxidation/Reduction: The phenylamino group in the target compound stabilizes radical intermediates during oxidation, unlike dimethyl maleate or fumarate, which lack such substituents .
  • Substitution Reactions: The phenylamino group undergoes electrophilic substitution (e.g., nitration, halogenation) more readily than dimethyl maleate’s inert methoxy groups .

Research Findings and Mechanistic Insights

  • Anticancer Activity: The phenylamino group enhances DNA intercalation and topoisomerase inhibition, a mechanism absent in dimethyl maleate .
  • Antioxidant Effects: The compound’s conjugated system quenches free radicals more effectively than non-aromatic analogs like dimethyl maleate .
  • Structural Analogs : Methoxy-substituted derivatives (e.g., ) show reduced bioactivity due to decreased hydrogen-bonding capacity .

Biological Activity

Dimethyl 2-(Phenylamino)-2-butenedioate is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a phenylamino group attached to a butenedioate moiety. This configuration is crucial for its biological activity, as the phenylamino group can interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The phenylamino group is believed to enhance its interaction with cellular targets involved in tumor growth and metastasis.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been proposed:

  • Cell Signaling Modulation : The compound may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells. It could modulate the expression of genes associated with these processes.
  • Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, this compound may protect cells from oxidative damage, thereby contributing to its anticancer and protective effects.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various applications:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell lines at low concentrations, suggesting a dose-dependent response.
Study BShowed that the compound reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent.
Study CInvestigated the compound's effects on gene expression related to apoptosis and found upregulation of pro-apoptotic factors in treated cells.

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